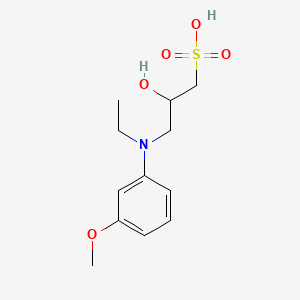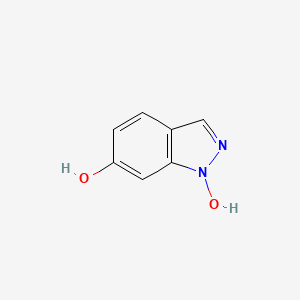
N-ethyl-N-(2-hydroxy-3sulfopropyl)-3-methoxylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonicacid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonic acid group, which is known for its strong acidic properties, and an amino group attached to a hydroxypropane chain, making it a versatile molecule for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonicacid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-methoxyaniline with ethyl bromide to form 3-ethyl-3-methoxyaniline. This intermediate is then reacted with epichlorohydrin under basic conditions to yield 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane. Finally, the sulfonation of this intermediate with sulfur trioxide or chlorosulfonic acid produces the target compound.
Industrial Production Methods
In an industrial setting, the production of 3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonicacid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonicacid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonicacid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged residues in proteins, while the amino and hydroxy groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-phosphonic acid: Similar structure but with a phosphonic acid group instead of a sulfonic acid group.
Uniqueness
3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonicacid is unique due to the presence of the sulfonic acid group, which imparts strong acidic properties and enhances its solubility in water. This makes it particularly useful in applications where high solubility and strong acidity are required.
Propriétés
Formule moléculaire |
C12H19NO5S |
|---|---|
Poids moléculaire |
289.35 g/mol |
Nom IUPAC |
3-(N-ethyl-3-methoxyanilino)-2-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C12H19NO5S/c1-3-13(8-11(14)9-19(15,16)17)10-5-4-6-12(7-10)18-2/h4-7,11,14H,3,8-9H2,1-2H3,(H,15,16,17) |
Clé InChI |
ZLQNJZKBJSMXCJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(CS(=O)(=O)O)O)C1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methylpyrazine-2-carboxamide](/img/structure/B13110149.png)
![7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13110151.png)



![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)
![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13110170.png)
![2-(2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetic acid](/img/structure/B13110174.png)
